

Technical Guide: N-(Cyclohexylmethyl)acrylamide (CAS 103297-86-5)

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Compound of Interest

Compound Name:	<i>N</i> -(cyclohexylmethyl)prop-2-enamide
CAS No.:	103297-86-5
Cat. No.:	B2767104

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A Strategic Scaffold for Covalent Ligand Discovery and Hydrophobic Polymer Domains

Executive Summary

N-(cyclohexylmethyl)acrylamide (CAS 103297-86-5) is a functionalized acrylamide monomer characterized by a reactive vinyl "warhead" coupled to a lipophilic cyclohexyl tail. In modern drug development, it serves as a covalent fragment in electrophile libraries, used to screen for reactive cysteines in "undruggable" targets (e.g., KRAS G12C, BTK). In materials science, it functions as a hydrophobic monomer for synthesizing amphiphilic hydrogels with temperature-responsive properties. This guide outlines its physicochemical profile, mechanism of action, and validated protocols for synthesis and screening.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Property	Data
CAS Number	103297-86-5
IUPAC Name	N-(cyclohexylmethyl)prop-2-enamide
Synonyms	N-(cyclohexylmethyl)acrylamide; N-(Cyclohexylmethyl)propenamide
Molecular Formula	C ₁₀ H ₁₇ NO
Molecular Weight	167.25 g/mol
Physical Form	White to off-white solid/powder
Solubility	Low in water; Soluble in DMSO (>100 mM), Ethanol, Methanol
LogP (Calc)	~2.2 (Lipophilic)
Reactive Motif	-unsaturated amide (Michael Acceptor)
Storage	2–8°C (Solid); -20°C (DMSO stock).[1][2] Protect from light/moisture.

Stability Note: As an acrylamide, this compound is prone to spontaneous polymerization. Commercial samples are often stabilized (e.g., with MEHQ). Solutions in DMSO should be prepared fresh or stored at -20°C to prevent hydrolysis or polymerization.

Mechanism of Action

Drug Discovery: Covalent Inhibition (Michael Addition)

In medicinal chemistry, CAS 103297-86-5 acts as an electrophilic "warhead." It targets nucleophilic cysteine residues on proteins via a Michael Addition reaction.

- **Selectivity:** The acrylamide group is a "soft" electrophile, preferentially reacting with soft nucleophiles like the thiolate anion () of cysteine, rather than harder nucleophiles like lysine amines.

- Kinetic Profile: The reaction is irreversible, forming a stable thioether bond. This leads to infinite residence time on the target, requiring protein turnover to restore activity.

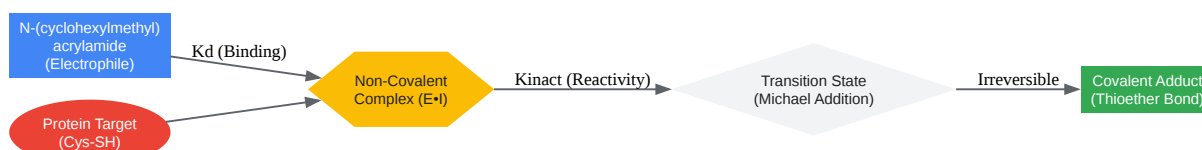
Materials Science: Hydrophobic Association

In polymer synthesis, the cyclohexyl group provides a bulky hydrophobic domain. When copolymerized with hydrophilic monomers (e.g., acrylic acid), it creates amphiphilic networks that can self-assemble into micelles or hydrogels with physical cross-linking points driven by hydrophobic interactions.

Visualization: Mechanism & Workflow

Pathway: Covalent Binding Mechanism

The following diagram illustrates the kinetic mechanism of the acrylamide warhead reacting with a target cysteine.



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Caption: Kinetic pathway of targeted covalent inhibition. The compound first binds reversibly (Kd), followed by irreversible bond formation (Kinact).

Experimental Protocols

Synthesis Protocol (Laboratory Scale)

Objective: Synthesis of N-(cyclohexylmethyl)acrylamide from primary amine.

Reagents:

- Cyclohexanemethanamine (1.0 eq)

- Acryloyl chloride (1.1 eq)
- Triethylamine (TEA) (1.5 eq)
- Dichloromethane (DCM) (Anhydrous)

Procedure:

- Preparation: Dissolve Cyclohexanemethanamine (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.
- Addition: Dropwise add Acryloyl chloride (11 mmol) diluted in DCM (10 mL) over 30 minutes. Caution: Exothermic reaction.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Solvent: Hexane/EtOAc).
- Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.
- Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes) or recrystallization from Hexane/Ether.
- Validation: Confirm structure via ¹H-NMR (Vinyl protons at 5.6–6.3 ppm) and LC-MS (M+H: 168.1).

Covalent Fragment Screening (Intact Protein MS)

Objective: Screen CAS 103297-86-5 against a target protein (e.g., KRAS G12C) to assess covalent binding.

Workflow:

- Protein Prep: Dilute target protein to 2 μM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Avoid DTT/BME as they will react with the acrylamide.

- Incubation: Add compound (100 μ M final, 2% DMSO) to the protein. Incubate at Room Temperature for 1–24 hours.
- Analysis: Inject samples onto an LC-MS (Q-TOF or Orbitrap) using a C4 desalting column.
- Data Interpretation: Look for a mass shift of +167.25 Da relative to the apo-protein.
 - Calculation: % Labeling = $[\text{Intensity}(\text{Adduct}) / (\text{Intensity}(\text{Apo}) + \text{Intensity}(\text{Adduct}))] \times 100$.

Thiol Reactivity Assay (GSH/DTNB)

Objective: Determine the intrinsic reactivity (electrophilicity) to rule out promiscuous compounds.

- Incubate compound (50 μ M) with reduced Glutathione (GSH, 500 μ M) in PBS (pH 7.4) at 37°C.
- At time points (0, 1, 4, 24 h), quantify remaining free thiol using Ellman's Reagent (DTNB) measuring absorbance at 412 nm.
- Result: A half-life ($t_{1/2}$) < 15 minutes indicates high reactivity (potential toxicity);
> 6 hours indicates a "tuned" warhead suitable for targeted drugs.

Safety & Handling

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Acrylamides are potential neurotoxins; handle with extreme care.
- PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
- Disposal: Dispose of as hazardous organic waste. Do not pour down the drain due to potential aquatic toxicity.

References

- PubChem.Compound Summary for CID 58315424 (Related Structures). National Library of Medicine. [\[Link\]](#)
- London, N., et al. (2019).[\[3\]](#) Characterizing and screening commercially available irreversible covalent fragments. Journal of the American Chemical Society.[\[3\]](#) [\[Link\]](#)
- Anbarasan, S., et al. (2013).[\[4\]](#) N-cyclohexylacrylamide based hydrogels: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research, 5(7):302-306.[\[4\]](#) [\[Link\]](#)

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Sources

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- [2. peerreview.go2articles.com \[peerreview.go2articles.com\]](#)
- [3. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments \[practicalfragments.blogspot.com\]](#)
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